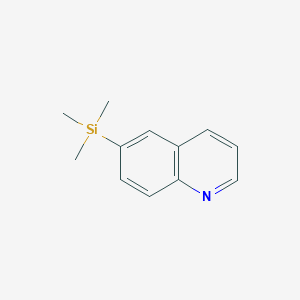

6-(Trimethylsilyl)quinoline

説明

Contextualization of Organosilicon Chemistry within Advanced Synthetic Methodologies

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become an indispensable pillar of modern organic synthesis. numberanalytics.com These compounds offer a unique combination of stability and controlled reactivity, making them valuable reagents, intermediates, and catalysts. numberanalytics.com The silicon-carbon bond is generally stable, allowing for the construction of complex molecules without undesired decomposition. numberanalytics.com Key methodologies within organosilicon chemistry include hydrosilylation, where silicon-hydrogen bonds are added across unsaturated bonds, and various cross-coupling reactions. numberanalytics.comwikipedia.org

The versatility of organosilicon compounds is further demonstrated by their use as protecting groups for sensitive functional groups, such as alcohols. Silyl (B83357) ethers, for instance, are easily introduced and removed under specific conditions, facilitating multi-step synthetic sequences. numberanalytics.com The unique electronic properties and reactivity patterns of organosilicon compounds, influenced by substituents on the silicon atom, enable a wide range of chemical transformations. numberanalytics.com This has led to their application in the synthesis of pharmaceuticals and advanced materials like silicones and polysiloxanes, which possess desirable properties such as thermal stability and flexibility. numberanalytics.comzmsilane.com

Strategic Importance of Quinoline (B57606) Scaffolds in Modern Organic Synthesis and Advanced Material Precursors

The quinoline scaffold, a bicyclic aromatic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov Its derivatives are known to exhibit a wide array of pharmacological activities. nih.govorientjchem.org The quinoline nucleus is a fundamental component of numerous natural products and commercially successful drugs. researchgate.net

The versatility of the quinoline ring system stems from its ability to undergo various chemical modifications, including electrophilic and nucleophilic substitution reactions. frontiersin.org This allows for the functionalization of the quinoline core at multiple positions, leading to a diverse library of compounds with tailored properties. frontiersin.org In recent years, significant research has focused on the direct C-H bond functionalization of quinolines, providing more atom- and step-economical routes to novel derivatives. researchgate.net Beyond pharmaceuticals, quinoline-based structures are also investigated as ligands in organometallic catalysis and as components of organic electronic materials. researchgate.netvulcanchem.com

Genesis and Current Research Trajectory Pertaining to 6-(Trimethylsilyl)quinoline

The convergence of organosilicon chemistry and quinoline synthesis has led to the development of silylated quinolines, such as this compound. These compounds serve as versatile building blocks, combining the advantageous properties of both the trimethylsilyl (B98337) group and the quinoline core. The trimethylsilyl group can act as a directing group in C-H functionalization reactions, enabling regioselective modifications of the quinoline scaffold. vulcanchem.com

Current research often focuses on leveraging the trimethylsilyl group as a synthetic handle for further transformations. For example, silylated heterocycles can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. caltech.edu The synthesis of silylated heterocycles can be achieved through various methods, including the reaction of iodo-substituted heterocycles with silylating agents or through catalytic C-H silylation. caltech.eduorganic-chemistry.org The development of efficient and scalable methods for the synthesis of heteroarylsilanes remains an active area of investigation. caltech.edu

Academic Research Objectives and Scope of Investigation for this compound Studies

The primary academic research objectives for studies involving this compound revolve around its utility as a synthetic intermediate. Researchers aim to explore its reactivity in various chemical transformations to synthesize more complex and functionally diverse quinoline derivatives. A key area of investigation is its application in cross-coupling reactions, where the trimethylsilyl group can be replaced by other functional groups.

The scope of these investigations typically includes:

Synthesis: Developing efficient and regioselective methods for the preparation of this compound and its derivatives. organic-chemistry.org This includes exploring different catalytic systems and reaction conditions. caltech.edu

Reactivity Studies: Investigating the chemical behavior of the C-Si bond and the quinoline ring system under various reaction conditions to understand its synthetic potential. This can involve reactions like electrophilic substitution, oxidation, and reduction.

Application in Synthesis: Utilizing this compound as a key building block in the total synthesis of natural products or in the construction of libraries of compounds for biological screening.

Table 1: Physicochemical Properties of Selected Silylated Quinolines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-((Trimethylsilyl)ethynyl)quinoline | 683774-32-5 | C14H15NSi | 225.36 |

| 2-Methyl-6-(trimethylsilyl)quinoline | 1851075-03-0 | C13H17NSi | 215.37 |

| 5-(Trimethylsilyl)quinoline | 67532-97-2 | C12H15NSi | 201.34 |

| 8-(Trimethylsilyl)quinoline | 134050-43-4 | C12H15NSi | 201.34 |

| 2-(Trifluoromethyl)-6-(trimethylsilyl)quinoline | 544716-07-6 | C13H14F3NSi | 285.34 |

This table presents a selection of silylated quinoline derivatives to illustrate the structural diversity within this class of compounds. vulcanchem.comchemsrc.comchemicalbook.comchemical-suppliers.eu

Table 2: Common Synthetic Reactions Involving Quinolines and Silyl Groups

| Reaction Type | Description | Key Reagents/Catalysts |

| Skraup Synthesis | A classic method for quinoline synthesis involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org | Aniline, Glycerol, H2SO4, Nitrobenzene |

| Friedländer Synthesis | The condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline. iipseries.org | o-Aminoaryl aldehyde/ketone, Carbonyl compound with α-methylene group, Base or Acid catalyst |

| Hydrosilylation | The addition of a silicon-hydride bond across a double or triple bond, often catalyzed by transition metals. wikipedia.org | Hydrosilanes, Alkenes/Alkynes, Platinum-group metal catalysts |

| C-H Silylation | The direct introduction of a silyl group onto a C-H bond, which can be catalyzed by various metals. caltech.edu | Hydrosilanes, Heteroaromatic compounds, Potassium tert-butoxide or transition metal catalysts |

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, often used to introduce alkynyl groups. rsc.org | Terminal alkyne, Aryl/vinyl halide, Palladium catalyst, Copper co-catalyst, Base |

This table summarizes key synthetic methods relevant to the preparation and functionalization of quinoline and organosilicon compounds.

Structure

3D Structure

特性

分子式 |

C12H15NSi |

|---|---|

分子量 |

201.34 g/mol |

IUPAC名 |

trimethyl(quinolin-6-yl)silane |

InChI |

InChI=1S/C12H15NSi/c1-14(2,3)11-6-7-12-10(9-11)5-4-8-13-12/h4-9H,1-3H3 |

InChIキー |

GEHSKJGMLIUVLW-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)C1=CC2=C(C=C1)N=CC=C2 |

製品の起源 |

United States |

Synthetic Pathways and Methodological Advancements for 6 Trimethylsilyl Quinoline

Regioselective Functionalization Approaches to the Quinoline (B57606) Nucleus

Direct functionalization of the quinoline ring system presents a significant challenge due to the presence of multiple reactive C-H bonds. However, several strategies have been developed to achieve regioselective silylation at the C6 position.

Direct Silylation Protocols for Quinoline Derivatives

Direct C-H silylation offers an atom-economical approach to the synthesis of silylated arenes. While many methods for the direct silylation of heterocycles exist, achieving regioselectivity can be challenging.

One notable method for the synthesis of C6-silylated quinolines involves a photocatalytic approach. This process utilizes a hydrogen atom transfer (HAT) promoted hydrosilylation of the quinoline ring, followed by an oxidation step. For instance, the reaction of quinoline with a silane (B1218182) reagent under photocatalytic conditions can lead to a dearomatized silylated intermediate, which upon oxidation with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), yields the C6-silylated quinoline in high yield. nih.gov The regioselectivity for the C6 position in this case is attributed to the electronic properties of the photochemically generated radical intermediate. nih.gov

Visible light-promoted photocatalytic Minisci-type reactions have also been explored for the C-H silylation of heteroarenes, which can provide moderate to high yields of silylated products with good regioselectivity using trialkylhydrosilanes. researchgate.net

| Substrate | Silylating Agent | Catalyst/Conditions | Product | Yield | Reference |

| Quinoline | Triethylsilane | 1. Photocatalyst, light2. DDQ (oxidation) | 6-(Triethylsilyl)quinoline | High | nih.gov |

Halogen-Metal Exchange Followed by Silylation

A well-established and reliable method for the regioselective synthesis of 6-(trimethylsilyl)quinoline involves a halogen-metal exchange reaction. wikipedia.orgias.ac.in This two-step process begins with the deprotonation of a 6-haloquinoline, typically 6-bromoquinoline (B19933), using a strong organolithium base such as n-butyllithium at low temperatures. This generates a highly reactive 6-lithioquinoline intermediate.

The subsequent step involves quenching this organolithium species with an electrophilic silicon source, most commonly trimethylsilyl (B98337) chloride. The nucleophilic carbon at the 6-position of the quinoline ring attacks the silicon atom of trimethylsilyl chloride, displacing the chloride and forming the desired C-Si bond. This method offers excellent regioselectivity as the position of silylation is dictated by the initial position of the halogen atom. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent quenching of the organolithium intermediate by protic species.

| Starting Material | Reagents | Intermediate | Product | Reference |

| 6-Bromoquinoline | 1. n-Butyllithium, THF, low temp.2. Trimethylsilyl chloride | 6-Lithioquinoline | This compound | wikipedia.orgresearchgate.net |

Transition-Metal-Catalyzed Cross-Coupling Strategies for C(sp²)-Si Bond Formation

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-silicon bonds, offering mild reaction conditions and broad functional group tolerance. Various metals, including palladium, copper, zinc, ruthenium, and rhodium, have been employed to catalyze the silylation of the quinoline nucleus.

Palladium-Catalyzed Silylation Reactions

Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-Si bonds. One common approach involves the reaction of a 6-haloquinoline (e.g., 6-chloroquinoline or 6-bromoquinoline) with a silylating agent in the presence of a palladium catalyst. Hexamethyldisilane is a frequently used silyl (B83357) source in these reactions. organic-chemistry.orgnih.gov The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the quinoline, followed by transmetalation with the silylating agent and subsequent reductive elimination to yield the silylated product and regenerate the active catalyst. The choice of ligands for the palladium catalyst can be crucial for achieving high yields and selectivity. organic-chemistry.org

Another palladium-catalyzed approach is the cross-coupling of organosilanols with aryl halides. nih.govnih.govresearchgate.net In this context, a 6-quinolylsilanol could potentially be coupled with a suitable electrophile, or a 6-haloquinoline could be coupled with a silylating agent that generates a silanol in situ. These methods often offer alternatives to the use of strong bases or fluoride (B91410) activators. nih.govnih.gov

| Quinoline Derivative | Silylating Agent | Catalyst System | Product | Reference |

| 6-Chloroquinoline | Hexamethyldisilane | Palladium catalyst, Ligand, Base | This compound | organic-chemistry.orgnih.gov |

| 6-Iodoarene | Organosilanol | Palladium(0) catalyst, Silver(I) oxide | Arylsilane | researchgate.net |

Copper- and Zinc-Catalyzed Silylation Methodologies

Copper-catalyzed reactions have also been developed for the formation of C-Si bonds. For instance, the silylation of aryl triflates with silylboronic esters can be achieved using a copper catalyst. rsc.org This suggests that a 6-quinolyl triflate could serve as a suitable substrate for a copper-catalyzed silylation reaction. The use of silylboronates as the silicon source is advantageous due to their stability and ease of handling. rsc.orgnih.gov

While zinc has been used to catalyze the direct silylation of quinoline, these reactions typically lead to silylation at the meta position (C7) relative to the nitrogen atom and are therefore not suitable for the synthesis of this compound. nsf.govacs.org There is limited information on zinc-catalyzed cross-coupling reactions of 6-haloquinolines for the specific purpose of silylation.

| Substrate | Silylating Agent | Catalyst System | Product | Reference |

| Aryl triflate | Silylboronic ester | Copper catalyst, Ligands | Arylsilane | rsc.org |

Ruthenium- and Rhodium-Catalyzed Approaches

Ruthenium and rhodium complexes are effective catalysts for C-H bond activation and functionalization. nih.govnih.gov However, achieving regioselective silylation at the C6 position of an unsubstituted quinoline ring using these catalysts remains a challenge.

Rhodium-catalyzed C-H activation of substituted quinolines often shows a preference for other positions. For example, the rhodium-promoted C-H bond activation of 6-methylquinoline leads to functionalization at the C4 position. nih.govacs.org In the case of 3-(trifluoromethyl)quinoline, a mixture of isomers, including the 6-silylated product, can be formed, but the reaction is not selective. acs.org

Ruthenium-catalyzed C-H functionalization reactions on quinolines have also been reported, often employing directing groups to control the regioselectivity. nih.gov However, specific examples of ruthenium-catalyzed direct C-H silylation at the C6 position of a simple quinoline are not well-documented. Further research is needed to develop selective ruthenium and rhodium-based catalytic systems for the synthesis of this compound via direct C-H activation.

| Catalyst System | Reaction Type | Regioselectivity on Quinoline | Reference |

| Rhodium | C-H activation/functionalization | Often favors C2, C4, or a mixture of isomers | nih.govacs.org |

| Ruthenium | C-H activation/functionalization | Often requires a directing group for selectivity | nih.gov |

Cyclization Reactions and Annulation Strategies Incorporating Silicon Moieties

The introduction of silicon-containing groups, such as the trimethylsilyl (TMS) moiety, into heterocyclic frameworks like quinoline can be achieved through various cyclization and annulation strategies. These methods leverage the unique reactivity of organosilicon compounds to construct the desired molecular architecture.

Silyl-Heck Reactions for Heterocycle Construction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, has been adapted to include organosilicon compounds in what is known as the silyl-Heck reaction. This transformation is a powerful tool for forming carbon-silicon and carbon-carbon bonds, enabling the synthesis of unsaturated silacycles. nih.gov

In the context of heterocycle construction, an intramolecular silyl-Heck reaction can be employed. This process involves a silicon electrophile tethered to an alkene, which, under palladium catalysis, cyclizes to form 5- and 6-membered silicon-containing heterocycles. nih.gov The mechanism is understood to proceed through a Heck-like pathway involving syn-facial migratory insertion, rotation of the carbon-carbon sigma bond, and subsequent syn-periplanar β-hydride elimination. nih.gov While traditionally limited to mono-substituted alkenes, intramolecular variants have shown tolerance for more highly substituted alkenes. nih.gov

The silyl-Heck reaction can convert terminal alkenes into valuable synthetic intermediates like allyl and vinyl silanes. nih.gov Nickel-based catalytic systems have expanded the scope of this reaction to include more abundant silyl triflates, which are typically unreactive under palladium catalysis due to the strength of the silicon-oxygen bond. nih.gov For the synthesis of a silylated quinoline, this methodology could be envisioned through the cyclization of a carefully designed precursor, such as an N-alkenyl-2-silylaniline derivative, where the palladium- or nickel-catalyzed cyclization forms the heterocyclic ring.

| Feature | Description | Catalyst System | Key Intermediates | Reference |

|---|---|---|---|---|

| Reaction Type | Intramolecular cyclization of silicon electrophiles tethered to alkenes. | Palladium-based (e.g., Pd(PPh₃)₄) or Nickel-based (e.g., Ni(COD)₂). | Alkylpalladium(II) species. | nih.govnih.gov |

| Products | 5- and 6-membered unsaturated silicon heterocycles, allyl silanes, vinyl silanes. | - | - | nih.govnih.gov |

| Mechanism | Involves oxidative addition, migratory insertion, and β-hydride elimination. | - | - | nih.gov |

| Substrate Scope | Can tolerate di-substituted alkenes in intramolecular variants. Silyl triflates can be used with nickel catalysts. | - | - | nih.govnih.gov |

Silyl-Prins Cyclizations and Their Derivatives

The Prins cyclization is a valuable method for constructing heterocycles through the intramolecular addition of a π-nucleophile to an oxocarbenium ion or a related species. researchgate.net The silyl-Prins variant utilizes electron-rich alkenes, such as allylsilanes or vinylsilanes, which offers advantages like higher reaction rates and improved selectivity. researchgate.netuva.es This enhanced selectivity is attributed to the stabilization of the intermediate carbocation positioned beta (β) to the silicon atom. researchgate.netresearchgate.net

The general mechanism for the silyl-Prins cyclization begins with the acid-catalyzed reaction between a silyl-alkenol and an aldehyde, generating an oxocarbenium ion. uva.esnih.gov This is followed by an intramolecular cyclization to form a β-silyl carbocation intermediate, which then typically eliminates the silyl group to form a double bond within the newly formed ring. researchgate.netuva.esnih.gov

While extensively used for synthesizing oxygen-containing heterocycles like dihydropyrans and tetrahydropyrans, the principles of the silyl-Prins cyclization can be extended to nitrogen-containing heterocycles (aza-Prins cyclization). researchgate.netbeilstein-journals.orgorganic-chemistry.org For the synthesis of this compound, a hypothetical aza-silyl-Prins strategy could involve the cyclization of an intermediate derived from a 4-(trimethylsilyl)aniline derivative bearing a suitable homoallylic alcohol or amine side chain. The acid-catalyzed reaction with an aldehyde would initiate the cyclization cascade to form the quinoline core. The nature of the Lewis acid used can significantly influence the reaction pathway and the final product structure. uva.es

Friedländer, Skraup, and Related Quinoline Synthesis Adaptations for Silylation

The incorporation of a trimethylsilyl group onto the quinoline scaffold can be achieved by adapting classical quinoline syntheses to use silylated starting materials.

The Friedländer synthesis , first reported in 1882, is a straightforward method for producing quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. alfa-chemistry.comwikipedia.orgjk-sci.com To synthesize this compound via this route, a silylated precursor such as 2-amino-5-(trimethylsilyl)benzaldehyde or 2-amino-5-(trimethylsilyl)acetophenone would be reacted with a suitable ketone or aldehyde (e.g., acetone, acetaldehyde). The reaction proceeds through an initial aldol condensation followed by cyclodehydration to form the quinoline ring system. alfa-chemistry.comwikipedia.org

The Skraup synthesis is another foundational method that typically involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to yield the quinoline. pharmaguideline.comquimicaorganica.org To produce this compound, 4-(trimethylsilyl)aniline would serve as the starting amine. The harsh, strongly acidic and oxidative conditions of the traditional Skraup reaction require that the trimethylsilyl group be stable under these conditions.

| Synthesis Name | General Reactants | Silylated Precursor Example | Key Reaction Type | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | 2-Amino-5-(trimethylsilyl)benzaldehyde | Condensation/Cyclodehydration | alfa-chemistry.comwikipedia.org |

| Skraup Synthesis | Aniline + Glycerol + H₂SO₄ + Oxidizing agent | 4-(Trimethylsilyl)aniline | Michael Addition/Cyclization/Oxidation | wikipedia.orgpharmaguideline.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are readily applicable to the synthesis of silylated quinolines.

Solvent-Free and Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Moving towards solvent-free ("neat") conditions or using water as a reaction medium represents a significant green improvement.

Solvent-Free Conditions: The Friedländer synthesis has been successfully adapted to solvent-free conditions, often with the aid of microwave irradiation or specific catalysts. nih.govtandfonline.com For example, reactions can be catalyzed by molecular iodine researchgate.net or reusable ionic liquids academie-sciences.fr at elevated temperatures, leading to high yields in short reaction times. nih.govacademie-sciences.fr These solventless approaches reduce waste and simplify product purification. Similarly, the Skraup reaction has been performed under solvent-free conditions using catalysts like Niobium Phosphate (NbP). tandfonline.com

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Friedländer reaction for quinoline synthesis has been shown to proceed efficiently in water, sometimes even without any catalyst, by simply heating the reactants. organic-chemistry.orgeurekaselect.com The high polarity of water can enhance the efficiency of the reaction. organic-chemistry.org This approach eliminates the need for organic solvents, catalysts, surfactants, or ionic liquids, offering a highly sustainable pathway for quinoline synthesis. organic-chemistry.org

Utilization of Sustainable Catalytic Systems and Reagents

The development of efficient and reusable catalysts is a cornerstone of green chemistry. For quinoline synthesis, a variety of sustainable catalytic systems have been explored.

Heterogeneous and Reusable Catalysts: Solid acid catalysts, such as the sulfonic acid-functionalized polymer Nafion NR50, have been used to mediate the Friedländer synthesis under microwave conditions. mdpi.com Nanocatalysts have also been employed to facilitate quinoline synthesis under solvent-free conditions, offering high efficiency and the potential for catalyst recovery and reuse. nih.gov For instance, cobalt and copper nanoparticles doped on aerogels have been reported as reusable catalysts for the Friedländer reaction under mild, solvent-free conditions. tandfonline.com

Earth-Abundant Metal Catalysts: Replacing expensive and rare noble metal catalysts (e.g., iridium, ruthenium) with catalysts based on cheap, earth-abundant first-row transition metals like copper, nickel, or cobalt is a key goal for sustainable synthesis. researchgate.netijstr.org Copper-catalyzed dehydrogenative coupling reactions of 2-aminobenzyl alcohols with ketones provide a sustainable route to quinolines under aerial conditions. ijstr.org

Electrosynthesis: An electrochemically assisted Friedländer reaction represents a modern, sustainable strategy. rsc.org This method uses electric current to drive the synthesis of quinolines from nitro compounds, operating under mild conditions without the need for chemical reagents and with high atom economy. rsc.org

| Green Principle | Methodology | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Alternative Solvents | Friedländer reaction in water | Catalyst-free, 70°C | Avoids organic solvents, simple procedure, high yields. | organic-chemistry.org |

| Solvent-Free Reactions | Friedländer reaction | 1,3-disulfonic acid imidazolium hydrogen sulfate (ionic liquid) | High yields, short reaction times, recyclable catalyst. | academie-sciences.fr |

| Sustainable Catalysis | Friedländer reaction | Nafion NR50 (solid acid) with microwave irradiation | Environmentally friendly, reusable catalyst. | mdpi.com |

| Sustainable Catalysis | Dehydrogenative Coupling | Copper(II)-pincer complex | Uses earth-abundant metal, aerial conditions. | ijstr.org |

| Energy Efficiency/Alternative Reagents | Electrosynthesis (Friedländer) | Constant-current electrolysis | Reagent-free, mild conditions, high atom economy. | rsc.org |

Optimization of Reaction Parameters, Yield Enhancement, and Scalability Methodologies

The synthesis of this compound is most commonly achieved through the silylation of a pre-functionalized quinoline, typically 6-bromoquinoline. The optimization of this transformation is critical for improving reaction efficiency and ensuring the economic viability of large-scale production. Key methodologies include the use of organolithium reagents followed by quenching with a silicon electrophile, and metal-catalyzed cross-coupling reactions.

Organolithium-Mediated Synthesis:

A prevalent method involves the halogen-lithium exchange of 6-bromoquinoline with an organolithium reagent, such as n-butyllithium (n-BuLi), followed by the introduction of trimethylsilyl chloride (TMSCl). The optimization of this pathway hinges on several critical parameters:

Temperature: The initial lithiation step is highly exothermic and requires cryogenic temperatures, typically -78°C, to prevent side reactions and ensure regioselectivity. Allowing the reaction to warm prematurely can lead to a decrease in yield due to the decomposition of the highly reactive 6-quinolyllithium intermediate.

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to stabilize the organolithium species and facilitate the reaction. The purity and dryness of the solvent are paramount to prevent quenching of the organolithium intermediate.

Reagent Stoichiometry: A slight excess of the organolithium reagent is often used to ensure complete conversion of the starting material. However, a large excess can lead to undesired side reactions. Similarly, the amount of TMSCl added is crucial for maximizing the yield of the desired product.

Reaction Time: Sufficient time must be allowed for both the lithiation and the subsequent silylation steps to proceed to completion. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

While this method can provide good yields on a laboratory scale, scaling up presents challenges related to the handling of pyrophoric n-BuLi and the need for large volumes of anhydrous solvent under cryogenic conditions.

Palladium-Catalyzed Silylation:

Palladium-catalyzed cross-coupling reactions offer an alternative and often more scalable approach. These methods can involve the direct C-H silylation of quinoline or the coupling of 6-haloquinolines with silylating agents. While direct C-H activation at the 6-position of quinoline is challenging due to the directing effects of the nitrogen atom favoring other positions, the coupling of 6-bromoquinoline with silylating agents like hexamethyldisilane in the presence of a palladium catalyst has been explored.

Optimization of these catalytic systems involves screening various combinations of:

Palladium Precatalysts and Ligands: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands can significantly influence catalytic activity and product yield.

Bases and Additives: The choice of base is critical for the efficiency of the catalytic cycle.

Reaction Temperature and Time: These parameters are optimized to ensure a reasonable reaction rate while minimizing catalyst decomposition and side product formation.

These catalytic methods can offer milder reaction conditions and may be more amenable to large-scale synthesis compared to the organolithium route.

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Environmental Impact

A comparative analysis of the primary synthetic routes to this compound reveals distinct advantages and disadvantages in terms of efficiency, atom economy, and environmental footprint.

| Synthetic Pathway | Key Reactants | Typical Yield (%) | Atom Economy (%) | Environmental Considerations |

| Organolithium-Mediated Silylation | 6-Bromoquinoline, n-BuLi, TMSCl | 70-85 | ~50% | Use of cryogenic temperatures and large volumes of anhydrous solvents. Generation of lithium and butyl halide salts as byproducts. |

| Palladium-Catalyzed Cross-Coupling | 6-Bromoquinoline, Hexamethyldisilane, Pd Catalyst, Base | 60-80 | ~60% | Use of expensive and potentially toxic palladium catalysts. Generation of halide salts and catalyst-containing waste streams. |

Synthetic Efficiency and Yield:

The organolithium-mediated pathway generally offers higher reported yields on a laboratory scale. However, the practical efficiency can be lower when considering the stringent reaction conditions and potential for yield loss during workup and purification. Palladium-catalyzed methods, while sometimes providing slightly lower yields, can be more robust and reproducible, particularly for larger-scale operations.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product.

In the organolithium-mediated silylation , the idealized reaction is: C₉H₆BrN + C₄H₉Li + (CH₃)₃SiCl → C₁₂H₁₅NSi + LiBr + C₄H₉Cl The atom economy for this process is relatively low, as significant portions of the reactants (n-BuLi and the bromine from the starting material) are converted into byproducts (lithium bromide and butyl chloride).

For a hypothetical palladium-catalyzed cross-coupling with a silylating agent like hexamethyldisilane, the atom economy can be higher as fewer atoms are wasted in byproducts, although this depends on the specific reaction stoichiometry and byproducts formed.

Environmental Impact:

The environmental impact of each synthetic route is a critical consideration.

The organolithium route has a significant environmental footprint due to the use of cryogenic temperatures, which are energy-intensive to maintain. The use of large quantities of volatile and flammable organic solvents also poses environmental and safety risks. The generation of lithium salt waste requires appropriate disposal methods.

Advanced Structural Characterization and Elucidation of Molecular Architecture for 6 Trimethylsilyl Quinoline

Vibrational Spectroscopy (IR, Raman)

Specific infrared (IR) and Raman spectra for 6-(Trimethylsilyl)quinoline are not available in the public domain. These techniques are necessary to identify characteristic vibrational modes of the molecule, providing insight into the functional groups present and the bonding characteristics within the silylated quinoline (B57606) structure. nih.govnih.govastrochem.org

Electronic Structure Investigations (UV-Vis, Fluorescence)

No UV-Vis absorption or fluorescence emission spectra for this compound have been found in the searched literature. This information is critical for understanding the electronic transitions within the molecule, including how the trimethylsilyl (B98337) group influences the photophysical properties of the quinoline chromophore. nih.govbeilstein-journals.org

Conformational Dynamics and Steric Hindrance Analysis

An analysis of the conformational dynamics and the steric hindrance imparted by the bulky trimethylsilyl group requires either computational modeling studies or specific experimental data (primarily from NMR or crystallography). wikipedia.orgorganic-chemistry.orgresearchgate.net As this foundational experimental data is absent and no specific computational studies were found, a meaningful discussion on this topic cannot be constructed.

Reactivity Profiles and Mechanistic Insights into 6 Trimethylsilyl Quinoline Transformations

Reactivity of the Trimethylsilyl (B98337) Moiety

The carbon-silicon (C-Si) bond is central to the reactivity of the trimethylsilyl moiety. This bond is polarized towards carbon, making silicon susceptible to attack by nucleophiles and the silylated carbon atom a site for electrophilic substitution.

One of the most fundamental reactions of aryltrimethylsilanes is desilylation, where the C-Si bond is cleaved. This process can be initiated by various reagents and conditions, offering significant synthetic flexibility.

Protodesilylation : This reaction involves the replacement of the trimethylsilyl group with a proton. It is typically achieved under acidic conditions. The mechanism involves the electrophilic attack of a proton on the carbon atom bearing the silyl (B83357) group, which proceeds through a Wheland intermediate. The high stability of the leaving silyl cation drives the reaction. This reaction is synthetically useful for removing the TMS group after it has served its purpose, for instance, as a directing group or a placeholder.

Halodesilylation : The TMS group can be readily replaced by a halogen atom (I, Br, Cl) using appropriate electrophilic halogenating agents. For instance, iodine monochloride (ICl) or bromine can effect the replacement of the TMS group with an iodine or bromine atom, respectively. This provides a regioselective method for the synthesis of 6-haloquinolines, which are important precursors for cross-coupling reactions.

The synthetic utility of these desilylation reactions lies in their ability to introduce a range of functionalities at a specific position on the quinoline (B57606) core, which might be difficult to achieve through direct C-H functionalization.

Table 1: Synthetic Utility of Desilylation Reactions of 6-(Trimethylsilyl)quinoline

| Reaction Type | Reagent | Product | Synthetic Value |

|---|---|---|---|

| Protodesilylation | H⁺ (e.g., TFA, HCl) | Quinoline | Removal of TMS group |

| Iododesilylation | ICl, I₂ | 6-Iodoquinoline | Precursor for coupling reactions |

| Bromodesilylation | Br₂ | 6-Bromoquinoline (B19933) | Precursor for coupling reactions |

While the aromatic ring is the primary site of electrophilic attack, the silicon atom itself can be targeted by nucleophiles.

Electrophilic Attack : Direct electrophilic attack on the silicon atom of an aryltrimethylsilane is not a common pathway. Instead, electrophiles attack the electron-rich aromatic ring. The C-Si bond is known to stabilize a positive charge in the beta position (the "beta-silicon effect"), which is highly relevant for electrophilic attack on the aromatic ring carbon attached to silicon (the ipso-carbon) wikipedia.orgresearchgate.net.

Nucleophilic Attack : The silicon atom in this compound is susceptible to nucleophilic attack due to the presence of low-lying d-orbitals and the polar nature of the Si-C bond. This typically proceeds through a pentacoordinate silicon intermediate researchgate.netscispace.com. Strong nucleophiles, particularly fluoride (B91410) ions (from sources like tetrabutylammonium fluoride, TBAF), are highly effective at cleaving the Si-C bond libretexts.org. This high affinity of silicon for fluoride is a key principle in silicon chemistry and is often exploited for the deprotection of silyl ethers, but it is equally effective for the cleavage of aryl-Si bonds. The mechanism is considered a nucleophilic substitution at the silicon center (SN2@Si) researchgate.net.

The trimethylsilyl group is a powerful directing group in electrophilic aromatic substitution. Its primary influence is to direct incoming electrophiles to the carbon atom to which it is attached, a process known as ipso-substitution rsc.org.

This directing effect is a consequence of the electronic properties of the C-Si bond. The bond can stabilize the cationic Wheland intermediate formed during the electrophilic attack at the ipso-position. This stabilization lowers the activation energy for ipso-substitution compared to substitution at other positions on the benzene (B151609) ring. This makes the TMS group a "placeholder" that can be reliably and cleanly substituted by a variety of electrophiles. This strategy provides a robust method for the regioselective functionalization of the 6-position of the quinoline ring system.

Table 2: Examples of Regioselective Functionalization via Ipso-Substitution

| Electrophile Source | Electrophile (E⁺) | Product |

|---|---|---|

| Br₂ | Br⁺ | 6-Bromoquinoline |

| ICl | I⁺ | 6-Iodoquinoline |

| Acyl chloride / Lewis acid | RCO⁺ | 6-Acylquinoline |

| HNO₃ / H₂SO₄ | NO₂⁺ | 6-Nitroquinoline |

Reactivity of the Quinoline Heteroaromatic System

The quinoline ring system consists of two fused aromatic rings: an electron-rich benzene ring and an electron-deficient pyridine (B92270) ring. This electronic disparity governs its reactivity towards electrophiles and nucleophiles.

Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring occurs preferentially on the electron-rich benzene ring rather than the deactivated pyridine ring quimicaorganica.orgreddit.com. Under strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the pyridine ring towards electrophilic attack.

In the case of quinoline, substitution occurs primarily at the C5 and C8 positions imperial.ac.ukuop.edu.pk. This regioselectivity is explained by the stability of the resulting Wheland intermediates; attack at C5 or C8 allows the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring quimicaorganica.orgstackexchange.com.

For this compound, the TMS group is a weak activator for EAS. Therefore, electrophilic attack is still expected to favor the carbocyclic ring. There will be a competition between substitution at the activated C5 and C8 positions and ipso-substitution at the C6 position. The outcome often depends on the specific electrophile and reaction conditions. For example, nitration of quinoline typically yields a mixture of 5-nitro and 8-nitro derivatives uop.edu.pkstackexchange.com. The presence of the TMS group at C6 could influence the ratio of these products or, under certain conditions, lead to ipso-nitration.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline

| Position of Attack | Stability of Intermediate | Typical Products |

|---|---|---|

| C5 and C8 | More stable (aromaticity of pyridine ring preserved) | 5- and 8-substituted quinolines |

| C6 and C7 | Less stable | Minor or no products |

| C2, C3, C4 | Highly disfavored (deactivated ring) | Generally not observed |

Nucleophilic aromatic substitution (SNAr) on heterocycles like quinoline typically occurs on the electron-deficient pyridine ring wikipedia.orglibretexts.org. For a successful SNAr reaction, two main conditions must be met: the ring must be activated by electron-withdrawing groups, and there must be a good leaving group (like a halide) at the position of attack libretexts.org.

In quinoline, the positions most susceptible to nucleophilic attack are C2 and C4 quimicaorganica.orgquora.com. The classic example of this reactivity is the Chichibabin reaction, where quinoline reacts with sodium amide to produce 2-aminoquinoline jst.go.jpwikipedia.org. The mechanism involves the addition of the amide anion to the C2 position, followed by the elimination of a hydride ion to restore aromaticity wikipedia.org.

The trimethylsilyl group at the 6-position is located on the carbocyclic ring and is not an electron-withdrawing group in the context of activating for SNAr. It is also not a suitable leaving group for this type of reaction. Therefore, the TMS group at C6 has a negligible effect on the propensity of the pyridine ring to undergo nucleophilic substitution. The reactivity of this compound in reactions like the Chichibabin amination would be expected to be very similar to that of unsubstituted quinoline, yielding the corresponding 2-amino-6-(trimethylsilyl)quinoline.

Dearomatization/Rearomatization Pathways

The dearomatization of N-heteroarenes like quinoline represents a powerful strategy in organic synthesis, transforming flat, aromatic structures into complex, three-dimensional molecules. This process is particularly relevant for this compound as it opens pathways to a variety of partially or fully saturated nitrogen heterocycles, which are key structural motifs in pharmaceuticals and natural products. The disruption of aromaticity requires a significant energy input, but various methodologies have been developed to facilitate this transformation.

One prominent pathway for the dearomatization of quinolines is through reductive hydrosilylation. Under specific conditions, such as photoirradiation in the presence of an acid and a silane (B1218182) like triethylsilane, the quinoline ring can be partially reduced. This process can lead to the formation of dearomatized allylic silanes. For instance, a notable reaction involves the formation of a 1,2,5,8-tetrahydroquinoline derivative from a quinoline precursor.

A crucial aspect of these pathways is the ability to reverse the process, known as rearomatization. The silylated dihydroquinoline products obtained from dearomatization can be readily oxidized to restore the aromatic quinoline ring system. A common and high-yielding method for this rearomatization is the use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This dearomatization/rearomatization sequence provides a versatile method for the functionalization of the quinoline scaffold, allowing for modifications on the partially saturated ring that are not possible on the aromatic system, followed by the restoration of aromaticity.

Reduction and Oxidation Chemistry of the Quinoline Ring System

The quinoline ring system, including derivatives like this compound, possesses a rich redox chemistry. The nitrogen atom within the aromatic system makes it susceptible to reduction, while the carbocyclic ring can undergo oxidative transformations.

Reduction: The reduction of the quinoline ring can be achieved through various methods, leading to dihydroquinoline or tetrahydroquinoline derivatives. Catalytic hydrogenation is a common approach, though it can sometimes lead to over-reduction. A more controlled method is the use of hydrosilanes, which can selectively reduce the pyridine part of the quinoline system. For example, photoexcited quinolinium intermediates can be reduced by silane reagents, leading to direct addition and reduction of the heteroarene. This process is foundational to the dearomatization pathways discussed previously. Electrochemical methods have also been explored, indicating that intermediates from the cathodic reduction of quinolines can be trapped by various reagents, demonstrating another avenue for the reductive functionalization of the quinoline core.

Oxidation: The oxidation of the quinoline ring system is most relevant in the context of rearomatizing reduced derivatives, as the fully aromatic system is relatively stable to oxidation. However, partially reduced species, such as dihydroquinolines, are readily oxidized back to the aromatic state. Chemical oxidants like DDQ are highly effective for this purpose. Furthermore, mechanistic studies on quinoline derivatives have shown that transient species can be semi-oxidized in the presence of other compounds, such as the interaction of a quinoline's triplet state with phenol, leading to an electron transfer and formation of a semi-oxidized quinoline radical. The nitrogen atom can also be oxidized to form quinoline N-oxides, which are versatile intermediates for further functionalization of the quinoline ring.

Carbo-silylation and Hydro-silylation Reactions

Hydrosilylation and carbo-silylation are powerful reactions for the concurrent introduction of silyl and hydrogen or carbon groups across an unsaturated bond. While hydrosilylation of quinolines is a well-documented process, the carbo-silylation of the quinoline ring system is less common.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a π-system. In the context of this compound, the most relevant transformation is the hydrosilylation of the quinoline core itself. This reaction serves as a primary method for dearomatization. Catalyzed by transition metals or promoted by photoirradiation, a hydrosilane can add to the C=N imine functionality or across the pyridine ring system. For instance, photo-promoted hydrosilylation in the presence of trifluoroacetic acid has been shown to be an effective method for the semireduction of quinolines. These reactions can exhibit high regioselectivity; studies have shown that for quinolines, the C6-silylated products are often the major regioisomers formed in certain dearomative hydrosilylation processes.

| Reaction Type | Catalyst/Conditions | Product Type | Regioselectivity |

| Photo-promoted Hydrosilylation | Trifluoroacetic acid (TFA), triethylsilane, 300 nm UV light | Partially reduced dihydroquinoline | C6-silylated products are major isomers for quinolines |

| Ruthenium-catalyzed Hydrosilylation | [RuCl(PPh3)2(η⁵‐(3‐phenylindenylidene))] | 1,2-dihydroquinoline | High 1,2-selectivity |

Carbo-silylation: This process involves the addition of both a silyl group and a carbon-based group across a π-bond. While a powerful tool in organic synthesis for building molecular complexity, there is limited specific literature documenting the carbo-silylation of the quinoline ring itself. Theoretical studies and reactions on other substrates, such as ynamides, have explored silylium-catalyzed carbosilylation, but its application to N-heteroarenes like quinoline is not extensively reported.

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. They are broadly classified into cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. While these reactions are fundamental in organic chemistry, their application where the this compound ring itself acts as a primary participant is not widely documented in the literature.

Cycloaddition Reactions: The most famous example is the Diels-Alder reaction, a [4+2] cycloaddition. Theoretically, the benzene portion of the quinoline ring could act as a diene, or one of the double bonds could act as a dienophile. However, the high resonance energy of the aromatic system makes this energetically unfavorable. More common are aza-Diels-Alder reactions (e.g., the Povarov reaction) used to synthesize the quinoline ring system, rather than reactions of a pre-formed quinoline.

Electrocyclic Reactions: These are intramolecular reactions involving the formation of a σ-bond between the ends of a conjugated π-system, or the reverse ring-opening process. For a system like this compound, such a reaction would require a significant disruption of the aromatic system and is therefore not a common transformation.

Sigmatropic Rearrangements: These reactions involve the intramolecular migration of a σ-bond to a new position within a π-system. While various types like nih.govwikipedia.org and researchgate.netresearchgate.net shifts (e.g., Cope and Claisen rearrangements) are known, their application directly on the quinoline aromatic core is rare. More plausible would be rearrangements on substituents attached to the quinoline ring. For example, a Hofmann-Martius type photorearrangement has been observed in certain quinoline-protected dialkylanilines, demonstrating that rearrangement chemistry in complex quinoline-containing systems is possible, though not a classical pericyclic reaction of the ring itself.

Detailed Mechanistic Investigations of Key Transformations

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing conditions and expanding their synthetic utility. Isotopic labeling and kinetic studies are two powerful tools used for this purpose.

Isotopic labeling is a definitive technique for tracing the path of atoms through a reaction mechanism. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), its final position in the product can be determined, providing clear evidence for proposed pathways.

In the study of quinoline transformations, deuterium labeling has been instrumental. For example, in the dearomative hydrosilylation of quinoline, the source of the hydrogen atoms added to the ring was elucidated using deuterated reagents.

Table of Isotopic Labeling Experiments in Quinoline Reduction:

| Experiment | Labeled Reagent | Observation | Mechanistic Insight |

| 1 | Triethylsilane-d1 (Et3Si-D) | Deuterium is incorporated at the C5-position of the dihydroquinoline product. | The hydrogen atom at C5 is delivered from the silane reagent. |

| 2 | Trifluoroacetic acid-d1 (TFA-D) | Deuterium is incorporated at the C8-position of the dihydroquinoline product. | The hydrogen atom at C8 is delivered by the acid co-catalyst. |

These experiments unequivocally demonstrated that the two new C-H bonds in the product are formed from two different sources—the silane and the acid—ruling out alternative mechanisms where both hydrogens might come from the same source.

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, provide quantitative insight into reaction mechanisms, helping to identify the rate-determining step and the composition of the transition state.

For quinoline derivatives, kinetic analyses have been performed on various reactions. For instance, pulse radiolysis has been used to study the reaction of a quinoline-based herbicide with hydroxyl radicals. In these studies, the bimolecular rate constant for the reaction was determined by following the formation of transient species over time. The rate was found to be dependent on factors like pH and the concentration of the quinoline derivative. For example, the rate constant for the reaction of 8-quinoline carboxylic acid with hydroxyl radicals was determined to be 1.9 × 10⁹ M⁻¹s⁻¹ at pH 1. Such studies help in understanding the reactivity of specific sites on the quinoline ring and the stability of reaction intermediates. While specific kinetic data for reactions of this compound are not extensively detailed, these examples show the applicability of kinetic methods to understand the reactivity of the quinoline scaffold.

Intermediate Trapping and Characterization

In the study of reaction mechanisms, the direct observation and characterization of transient intermediates are paramount to substantiating proposed pathways. For transformations involving this compound, particularly in electrophilic aromatic substitution (EAS) reactions, the trapping and characterization of the Wheland intermediate (also known as an arenium ion or σ-complex) provides crucial mechanistic insights.

Electrophilic attack on the quinoline ring system preferentially occurs on the more electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. The substitution pattern is further dictated by the stability of the resulting Wheland intermediate. For unsubstituted quinoline, electrophilic attack is favored at the C5 and C8 positions. However, the presence of a trimethylsilyl group at the C6 position introduces the possibility of ipso-substitution, a reaction pathway well-documented for arylsilanes.

In a hypothetical electrophilic attack on this compound, the electrophile (E+) would add to the C6 position, the carbon atom bearing the trimethylsilyl group. This ipso-attack results in the formation of a cationic Wheland intermediate. The positive charge in this intermediate is delocalized across the quinoline ring system through resonance.

The trapping of such a transient species is challenging due to its high reactivity. However, techniques such as conducting the reaction at low temperatures in superacid media can prolong the lifetime of the arenium ion, allowing for its characterization by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Hypothetical Characterization of the C6-E-6-(trimethylsilyl)quinolinium Wheland Intermediate:

Should this intermediate be successfully trapped, its ¹H and ¹³C NMR spectra would be expected to exhibit characteristic features:

¹H NMR: The proton at the C6 position would be absent, and the remaining aromatic protons would show a significant downfield shift compared to the starting material due to the positive charge on the ring. The protons on the trimethylsilyl group might also experience a slight shift.

¹³C NMR: The most notable feature would be the upfield shift of the C6 carbon, which would be sp³-hybridized. The other sp²-hybridized carbons of the quinoline ring would show downfield shifts, with the positive charge being most significantly delocalized to the ortho and para positions relative to the point of attack.

The following table summarizes the expected ¹³C NMR chemical shift changes upon formation of the hypothesized Wheland intermediate from this compound.

| Carbon Atom | Hybridization in this compound | Expected Hybridization in Wheland Intermediate | Expected Change in ¹³C NMR Chemical Shift |

| C2 | sp² | sp² | Downfield |

| C3 | sp² | sp² | Downfield |

| C4 | sp² | sp² | Downfield |

| C4a | sp² | sp² | Downfield |

| C5 | sp² | sp² | Downfield (significant) |

| C6 | sp² | sp³ | Upfield (significant) |

| C7 | sp² | sp² | Downfield (significant) |

| C8 | sp² | sp² | Downfield |

| C8a | sp² | sp² | Downfield |

| Si(CH₃)₃ | sp³ | sp³ | Minor change |

Synthetic Applications and Derivatization Strategies of 6 Trimethylsilyl Quinoline

6-(Trimethylsilyl)quinoline as a Versatile Synthetic Synthon in Organic Chemistry

This compound has emerged as a highly valuable and versatile synthon in organic chemistry. The trimethylsilyl (B98337) group, while stable under many reaction conditions, can act as a "masked" functional group, allowing for its selective transformation at a desired stage of a synthetic sequence. The C-Si bond in arylsilanes is susceptible to cleavage under specific conditions, enabling the introduction of a wide range of electrophiles in an ipso-substitution manner. This reactivity provides a powerful tool for the regioselective functionalization of the quinoline (B57606) ring system. youtube.comwikipedia.org

The electronic nature of the quinoline ring system influences the reactivity of the trimethylsilyl group. Electrophilic aromatic substitution on the quinoline ring typically favors positions 5 and 8. quimicaorganica.org The presence of the TMS group at the 6-position, therefore, provides a strategic handle for functionalization at a site that is not electronically favored for direct substitution. This allows for the synthesis of quinoline derivatives that would be challenging to access through classical methods.

Furthermore, the trimethylsilyl group can be transformed into other useful functional groups, such as boronic esters, which are key precursors for palladium-catalyzed cross-coupling reactions. This two-step functionalization strategy, involving silylation followed by borylation, significantly expands the synthetic utility of the quinoline core.

Generation of Diverse Functionalized Quinoline Derivatives via Strategic Transformations

The true synthetic power of this compound lies in its ability to be converted into a diverse array of functionalized quinoline derivatives. The strategic transformations often involve the cleavage of the C-Si bond and its replacement with another functional group.

Ipso-Substitution Reactions: A key transformation of this compound is the ipso-substitution, where an electrophile replaces the trimethylsilyl group. This reaction is often promoted by a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), which activates the silicon atom, facilitating the cleavage of the C-Si bond. A variety of electrophiles can be employed in this reaction, leading to a range of 6-substituted quinolines. youtube.com

| Electrophile | Resulting Functional Group | Reaction Type |

| Halogens (e.g., I₂, Br₂) | 6-Halo (Iodo, Bromo) | Halodesilylation |

| Protons (H⁺) | 6-Unsubstituted | Protodesilylation organic-chemistry.org |

| Acyl chlorides | 6-Acyl | Acyl-desilylation |

| Sulfonyl chlorides | 6-Sulfonyl | Sulfonyl-desilylation |

Palladium-Catalyzed Cross-Coupling Reactions: this compound can be a precursor to other organometallic reagents that are more amenable to cross-coupling reactions. For instance, the trimethylsilyl group can be converted to a boronic ester or a stannane, which can then participate in Suzuki or Stille couplings, respectively. youtube.com Alternatively, under specific conditions, silylarenes can directly participate in Hiyama-type cross-coupling reactions. These reactions are powerful tools for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at the 6-position of the quinoline ring. nih.govrsc.org

| Coupling Partner | Catalyst System | Resulting Linkage |

| Aryl/Heteroaryl Halides | Palladium Catalyst | 6-Aryl/Heteroaryl |

| Alkenyl Halides | Palladium Catalyst | 6-Alkenyl |

| Alkyl Halides | Palladium Catalyst | 6-Alkyl |

Role in Convergent and Divergent Synthesis of Complex Molecular Architectures

The versatility of this compound makes it a valuable building block in both convergent and divergent synthetic strategies for constructing complex molecular architectures.

In a convergent synthesis , complex fragments of a target molecule are synthesized independently and then coupled together in the final stages. This compound can be elaborated into a key fragment bearing a specific functional group at the 6-position, which is then ready for coupling with another advanced intermediate. For example, conversion of the trimethylsilyl group to a boronic ester allows for a late-stage Suzuki coupling to join two complex molecular halves.

In a divergent synthesis , a common intermediate is transformed into a variety of different products through the application of different reaction conditions or reagents. This compound is an excellent starting point for such strategies. The trimethylsilyl group can be converted into a plethora of different functionalities, allowing for the generation of a library of 6-substituted quinoline derivatives from a single precursor. This approach is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships. thieme-connect.com

Application as a Precursor for Advanced Ligands and Catalytic Components

Quinoline-based structures are prevalent in the design of chiral ligands for asymmetric catalysis. thieme-connect.combgu.ac.ilresearchgate.net this compound serves as a strategic starting material for the synthesis of such advanced ligands. By transforming the trimethylsilyl group into coordinating atoms like nitrogen, phosphorus, or oxygen, novel ligands with tailored electronic and steric properties can be accessed.

For instance, conversion of the trimethylsilyl group to an amino group via nitration followed by reduction provides 6-aminoquinoline (B144246). This amino group can then be further elaborated into chiral Schiff bases, amides, or phosphinamides, which are known to be effective ligands in a variety of asymmetric transformations, including reductions, additions, and cyclizations. thieme-connect.comresearchgate.net

Similarly, the introduction of a phosphino (B1201336) group at the 6-position, potentially via a metal-catalyzed C-P bond formation from a 6-haloquinoline derived from this compound, would yield valuable P,N-ligands. These ligands are of great interest in asymmetric hydrogenation and cross-coupling reactions.

The modular nature of synthesizing ligands from this compound allows for the fine-tuning of the ligand's properties to achieve high enantioselectivity and reactivity in catalytic processes. thieme-connect.com

Integration into Polymeric Architectures and Materials Science Precursors

The quinoline moiety is a known chromophore and has been incorporated into various materials with interesting photophysical and electronic properties, including organic light-emitting diodes (OLEDs). This compound can be utilized as a precursor for monomers that can be integrated into polymeric architectures.

For example, the trimethylsilyl group can be converted into a vinyl group via a Hiyama-type coupling with a vinyl halide or through other synthetic manipulations. The resulting 6-vinylquinoline can then be polymerized to form a quinoline-containing polymer. Such polymers could find applications in organic electronics, sensors, or as high-performance materials due to the thermal stability and rigidity of the quinoline ring.

Furthermore, the ability to introduce a wide range of functional groups at the 6-position allows for the synthesis of quinoline-based materials with tunable properties. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the fluorescence and charge-transport properties of the resulting materials, making them suitable for applications in OLEDs and other electronic devices. nih.govsemanticscholar.org

Stereoselective Transformations Initiated or Directed by this compound

While the trimethylsilyl group itself is not chiral, its presence on the quinoline ring can influence the stereochemical outcome of reactions at or near the 6-position. In the context of this article, the primary role of this compound in stereoselective transformations is as a precursor to chiral ligands, as discussed in section 5.4. The synthesis of enantiomerically pure ligands is the cornerstone of asymmetric catalysis. thieme-connect.combgu.ac.ilresearchgate.net

The general strategy involves the conversion of this compound into a functionalized quinoline which is then coupled with a chiral auxiliary. For example, the aforementioned 6-aminoquinoline can be reacted with a chiral carboxylic acid to form a chiral amide, or with a chiral aldehyde to form a chiral Schiff base. These chiral quinoline derivatives can then act as ligands for metal catalysts, inducing stereoselectivity in a wide range of chemical reactions. thieme-connect.comrsc.org

The development of new chiral ligands is an active area of research, and the ability to readily functionalize the 6-position of the quinoline ring via the trimethylsilyl handle provides a valuable platform for the design and synthesis of novel ligand architectures. These new ligands can then be screened for their efficacy in promoting stereoselective transformations. thieme-connect.comresearchgate.net

Computational Chemistry and Quantum Mechanical Analysis of 6 Trimethylsilyl Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used approach for calculating properties like total energy, atomic charges, and electric and magnetic properties of molecules. nih.gov For 6-(Trimethylsilyl)quinoline, DFT calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy conformation on the potential energy surface.

Commonly used functionals, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), are employed to achieve a balance between computational cost and accuracy. dergipark.org.tr Such calculations yield crucial energetic data, including the total energy, heat of formation, and dipole moment, which are fundamental to understanding the molecule's stability and polarity. The substitution of a trimethylsilyl (B98337) group at the 6-position of the quinoline (B57606) ring is expected to influence the electron distribution across the aromatic system, an effect that can be precisely quantified through DFT.

Studies on related quinoline derivatives, such as 6-chloroquinoline, have demonstrated that substitutions significantly alter the reactive nature and physicochemical properties of the quinoline moiety. dergipark.org.tr DFT calculations for this compound would similarly map out the electron density and electrostatic potential, providing a detailed picture of its electronic landscape.

Table 1: Representative Energetic and Electronic Properties Calculable via DFT (Note: The values below are illustrative of typical DFT outputs and are not specific experimental or calculated data for this compound.)

| Property | Description | Typical Unit |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | Hartree |

| Dipole Moment | A measure of the net molecular polarity. | Debye |

| Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | kcal/mol |

| Point Group | The symmetry group of the molecule's optimized geometry. | N/A |

Molecular Orbital Analysis and Prediction of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a key component of molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity and the selectivity of its reactions. rjptonline.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

For this compound, the analysis would involve visualizing the HOMO and LUMO to identify the regions of the molecule that are electron-rich and electron-poor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. nih.gov The presence of the electron-donating trimethylsilyl group is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack on the quinoline ring system.

Computational studies on other quinoline derivatives have successfully used FMO analysis to understand structure and reactivity trends. nih.gov By calculating quantum chemical parameters such as electronegativity, chemical hardness, and softness derived from HOMO and LUMO energies, a quantitative prediction of the reactivity of this compound can be achieved.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis (Note: These parameters are derived from HOMO and LUMO energies to predict reactivity.)

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about conformational flexibility and intermolecular interactions, which are crucial for understanding how a molecule behaves in a dynamic environment, such as in solution or in the binding site of a protein. nih.govmdpi.com

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion. The trimethylsilyl group has rotatable bonds, and MD simulations can explore the accessible rotational conformations and their relative stabilities. researchgate.net Analysis of the simulation trajectory can reveal key structural parameters like the root-mean-square deviation (RMSD) to assess structural stability and the solvent accessible surface area (SASA) to understand interactions with the solvent. nih.gov

In the context of drug design, MD simulations are invaluable for studying the stability of a ligand-protein complex. nih.govnih.gov If this compound were being investigated as a potential inhibitor for an enzyme, MD simulations could predict its binding stability and map the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum chemistry can predict various spectroscopic properties, including vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. dergipark.org.tr These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. nih.gov

Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. rjptonline.org For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often from the HOMO to the LUMO or other nearby orbitals. nih.gov

Similarly, DFT calculations can compute the vibrational frequencies corresponding to the normal modes of molecular vibration. These theoretical frequencies can be correlated with experimental FT-IR and Raman spectra, although a scaling factor is often applied to improve agreement due to the approximations inherent in the calculations. nih.gov For NMR spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate the theoretical chemical shifts (¹H and ¹³C) for comparison with experimental results. dergipark.org.tr In studies of related molecules like 2-chloroquinoline-3-carboxaldehyde, a strong correlation between theoretical and experimental spectroscopic data has been established, validating the computational approach. nih.gov

Elucidation of Reaction Mechanisms and Transition State Structures via Computational Modeling

Computational modeling is a powerful tool for investigating chemical reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, calculate activation energies, and determine whether a reaction is likely to be concerted or stepwise. nih.gov

For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, computational methods can be used to model the entire reaction coordinate. The process involves locating the geometry of the transition state structure, which is a first-order saddle point on the potential energy surface. This structure is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For example, in the study of the oxidation of quinoline, computational modeling was used to determine the transition state structure for the transfer of a hydrogen atom, calculating the bond distances, bond order profiles, and the transition state energy to characterize the mechanism. nih.gov A similar approach for this compound would provide fundamental insights into its chemical reactivity and the pathways through which it transforms.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. dergipark.org.tr The main goal of QSAR is to develop models that can predict the properties of new, unsynthesized molecules. dergipark.org.tr

To conduct a QSAR study on derivatives of this compound, a dataset of molecules with varying substituents on the quinoline or silyl (B83357) groups would be required, along with their experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). mdpi.com For each molecule in the series, a set of numerical descriptors representing its physicochemical properties (e.g., steric, electronic, hydrophobic) is calculated. Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates these descriptors with the observed activity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. mdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, or other fields would lead to an increase or decrease in activity. Such models provide valuable guidance for the rational design of new, more potent derivatives of this compound for applications in drug discovery or materials science. mdpi.com

Synthesis and Characterization of Analogues and Derivatives of 6 Trimethylsilyl Quinoline

Systematic Variation of the Silyl (B83357) Moiety (e.g., Triethylsilyl, Aryldimethylsilyl)

The primary route for synthesizing these analogues involves the palladium-catalyzed cross-coupling of a 6-haloquinoline (typically 6-bromo- or 6-chloroquinoline) with an appropriate organosilyl reagent. organic-chemistry.orgnih.gov This method is highly versatile and tolerates a wide range of functional groups. For instance, the reaction of 6-bromoquinoline (B19933) with hexaethyldisilane in the presence of a palladium catalyst would yield 6-(triethylsilyl)quinoline. Similarly, coupling with an aryldimethylsilyl lithium or chloride reagent can install an aryldimethylsilyl moiety. Direct C-H silylation of the quinoline (B57606) ring is more challenging and often results in a mixture of isomers, making the cross-coupling of halogenated precursors the more common and regioselective approach. researchgate.net

Table 1: Representative Synthetic Approaches for Varying the Silyl Moiety at the 6-Position of Quinoline

| Target Silyl Group | Typical Silylating Agent | General Reaction Type | Key Reagents |

|---|---|---|---|

| Triethylsilyl (TES) | Hexaethyldisilane (Et3Si-SiEt3) | Palladium-catalyzed Cross-Coupling | Pd catalyst (e.g., Pd(PPh3)4), 6-bromoquinoline |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) with a reducing agent | Palladium-catalyzed Silylation | Pd catalyst, ligand, base, 6-chloroquinoline |

| Phenyldimethylsilyl | Phenyldimethylsilyl lithium (PhMe2SiLi) | Nucleophilic Aromatic Substitution or Cross-Coupling | 6-fluoroquinoline or 6-bromoquinoline with Pd catalyst |

| Triphenylsilyl (TPS) | Triphenylsilyl lithium (Ph3SiLi) | Nucleophilic Aromatic Substitution or Cross-Coupling | 6-fluoroquinoline or 6-bromoquinoline with Pd catalyst |

Introduction of Substituents onto the Quinoline Ring System (beyond the silyl group)

Further functionalization of the 6-silylquinoline core allows for extensive tuning of its properties. Substituents can be introduced either by building the quinoline ring from already substituted precursors or by direct functionalization of the pre-formed 6-silylquinoline ring system.

Synthesis from Substituted Precursors: Classic quinoline syntheses, such as the Friedländer, Skraup, or Doebner-von Miller reactions, can be employed using a silylated aniline (B41778) as a starting material. nih.govmdpi.compharmaguideline.com For example, the Friedländer annulation of a 4-(trimethylsilyl)-2-aminoaryl ketone with a compound containing an α-methylene group can produce a polysubstituted 6-(trimethylsilyl)quinoline. mdpi.com This approach is highly effective for creating complex substitution patterns.

Direct Functionalization: